Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
CAS No.: 120641-01-2
Cat. No.: VC2678707
Molecular Formula: C8H14ClNO
Molecular Weight: 175.65 g/mol
* For research use only. Not for human or veterinary use.
![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride - 120641-01-2](/images/structure/VC2678707.png)
Specification
CAS No. | 120641-01-2 |
---|---|
Molecular Formula | C8H14ClNO |
Molecular Weight | 175.65 g/mol |
IUPAC Name | 1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one;hydrochloride |
Standard InChI | InChI=1S/C8H13NO.ClH/c10-8-4-5-9-7-3-1-2-6(7)8;/h6-7,9H,1-5H2;1H |
Standard InChI Key | LRYKKSYVVJYUBK-UHFFFAOYSA-N |
SMILES | C1CC2C(C1)NCCC2=O.Cl |
Canonical SMILES | C1CC2C(C1)NCCC2=O.Cl |
Introduction
Chemical Identity and Properties
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride is characterized by its bicyclic structure and functional group arrangement. The compound exists as a hydrochloride salt, which enhances its solubility and stability compared to its free base form. This makes it particularly valuable for laboratory applications where consistent handling properties are essential.
Basic Chemical Information
The fundamental chemical properties of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride are summarized in Table 1, providing a comprehensive overview of its identity and physical characteristics.
Table 1: Chemical Properties of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride
Property | Value |
---|---|
CAS Number | 120641-01-2 |
Molecular Formula | C₈H₁₄ClNO |
Molecular Weight | 175.65 g/mol |
EINECS | 827-952-7 |
SMILES Notation | O=C1C(CCC2)C2NCC1.[H]Cl |
MDL Number | MFCD09028969 |
Storage Conditions | Inert atmosphere, 2-8°C |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P305+P351+P338 |
The compound's molecular structure consists of a saturated bicyclic system where a cyclopentane ring is fused with a piperidine ring. The presence of the ketone group at the 4-position and the hydrochloride salt formation at the nitrogen atom significantly influences its chemical reactivity and physical properties .
Structural Characteristics
Molecular Architecture
The Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride molecule features a complex three-dimensional structure. The bicyclic framework consists of a saturated cyclopentane ring fused with a piperidine ring, creating a rigid molecular scaffold. The ketone functional group at position 4 provides an important reactive site for various chemical transformations .
Stereochemistry
The stereochemistry of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride plays a crucial role in its chemical behavior and potential applications. The cis-configuration of the ring junction is particularly significant, as it affects the conformation of the molecule and its ability to interact with other chemical entities. This stereochemical arrangement contributes to the compound's utility as a building block in organic synthesis .
Synthesis Methods
Several synthetic approaches can be employed to prepare Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride, with variations in methodology depending on the desired scale and specific requirements of the final product.
Oxidation of Cyclopentanopyridine Derivatives
One established synthetic route involves the oxidation of 2,3-cyclopentenopyridine derivatives. This approach typically employs manganese-catalyzed oxidation, as demonstrated in related compounds:
Table 2: Reaction Conditions for Manganese-Catalyzed Oxidation
Reagent | Quantity | Function |
---|---|---|
2,3-Cyclopentenopyridine | 0.50 mmol | Starting material |
Mn(OTf)₂ | 0.0025 mmol | Catalyst |
t-BuOOH (65% in H₂O) | 2.5 mmol | Oxidizing agent |
H₂O | 2.5 mL | Solvent |
Temperature | 25°C | Reaction condition |
Duration | 24 hours | Reaction time |
The reaction proceeds through selective oxidation at the benzylic position adjacent to the pyridine ring, followed by subsequent transformations to yield the desired saturated bicyclic system. After completion, the product is isolated through extraction with ethyl acetate, followed by purification using flash column chromatography .
Comparison with Related Compounds
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride belongs to a family of structurally related compounds with varying degrees of saturation, substitution patterns, and salt forms. Understanding these relationships provides valuable context for its chemical behavior and potential applications.
Table 3: Comparison of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride | 120641-01-2 | C₈H₁₄ClNO | 175.65 g/mol | Fully saturated bicyclic system with ketone at position 4; hydrochloride salt |
cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one | 5315-52-6 | C₈H₁₃NO | 139.20 g/mol | Fully saturated bicyclic system with ketone at position 4; free base with cis stereochemistry |
1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one | 104704-30-5 | C₈H₁₁NO | 137.18 g/mol | Partially unsaturated bicyclic compound with ketone at position 7 |
1,2,3,4,5,6-Hexahydro-6-methyl-7H-cyclopenta[b]pyridin-7-one | 104704-38-3 | C₉H₁₃NO | 151.21 g/mol | Partially unsaturated bicyclic compound with methyl group at position 6 and ketone at position 7 |
The primary differences between these compounds include the position of the ketone group, degree of ring saturation, presence of substituents, and salt formation. These structural variations significantly influence the compounds' physical properties, chemical reactivity, and potential biological activities .
Applications in Chemical Research
Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride serves as a versatile building block in organic chemistry due to its unique structural properties and reactivity profile.
Synthetic Intermediates
The compound functions as a key intermediate in the preparation of various heterocyclic compounds and bioactive molecules. Its cyclic structure and hydrogenation pattern make it an important starting material for synthesizing diverse chemical entities with applications spanning multiple scientific disciplines .
Pharmaceutical Development
In pharmaceutical research, Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride serves as a valuable scaffold for the construction of potential drug candidates. The presence of the ketone functional group provides a reactive site for various transformations, including nucleophilic additions, reductions, and condensation reactions. Furthermore, the nitrogen atom in the piperidine ring offers opportunities for alkylation, acylation, and other functionalization reactions .
Material Science Applications
The unique structural features of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride also make it relevant to material science applications. The bicyclic framework provides a rigid molecular scaffold that can be further elaborated to create materials with specific physical and chemical properties. Additionally, the hydrochloride salt form enhances its solubility in polar solvents, facilitating its incorporation into various material systems .
Current Research and Future Perspectives
Research involving Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride continues to evolve, driven by its versatility as a synthetic building block and its potential applications in pharmaceutical development.
Synthetic Methodology Development
Current research efforts focus on developing more efficient and environmentally friendly synthetic methods for preparing Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride and related compounds. For instance, manganese-catalyzed oxidation in water represents a promising green chemistry approach, as evidenced by research on related cyclopenta[b]pyridine derivatives .
Medicinal Chemistry Applications
The bicyclic structure of Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride resembles structural motifs found in various bioactive compounds, suggesting potential applications in medicinal chemistry. Future research may explore the development of derivatives with specific pharmacological activities by attaching various functional groups to the available reactive sites .
Integration in Complex Molecule Synthesis
The strategic placement of functional groups and stereochemistry in Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride contributes to its utility in establishing molecular scaffolds for complex synthesis projects. Future investigations may focus on its integration into the synthesis of natural products or complex pharmaceutical molecules .
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